Enhanced Lipophilicity (LogP) vs. Non-Brominated Analog Drives CNS Penetration Potential
5-Bromo-7-methylindan-4-ol exhibits a significantly higher predicted partition coefficient (LogP) than its non-brominated analog, 7-methylindan-4-ol. This difference in lipophilicity is a critical parameter for drug discovery programs targeting central nervous system (CNS) disorders, where optimal LogP values (typically 2–5) correlate with improved blood-brain barrier (BBB) permeability [1]. The introduction of the bromine atom substantially increases the compound's hydrophobic character [2].
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.95–3.82 |
| Comparator Or Baseline | 7-Methylindan-4-ol (CAS 16400-13-8): 2.5 (estimated) |
| Quantified Difference | ΔLogP ≈ 0.5–1.3 (higher) |
| Conditions | Computational prediction (ACD/Labs or similar), data aggregated from supplier technical datasheets |
Why This Matters
This quantifiable increase in LogP directly impacts compound selection for CNS drug discovery projects, where adequate lipophilicity is a prerequisite for target engagement in vivo.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. View Source
- [2] ChemSrc. 5-溴-7-甲基茚-4-醇. CAS 175136-06-8. LogP: 2.95180. 2024. View Source
